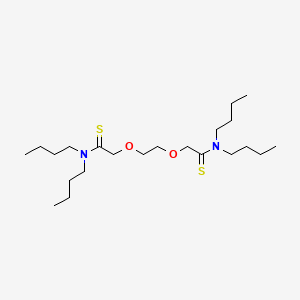
Cadmium ionophore I
Vue d'ensemble
Description
Cadmium ionophore I, also known as N,N,N′,N′-Tetrabutyl-3,6-dioxaoctanedi(thioamide), is a selective ionophore used for the detection and quantification of cadmium ions. This compound is particularly useful in the development of ion-selective electrodes, which are employed in various analytical and environmental applications to measure cadmium ion concentrations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cadmium ionophore I involves the reaction of tetrabutylamine with 3,6-dioxaoctanedi(thioamide). The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use in ion-selective electrodes and other applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium ionophore I primarily undergoes complexation reactions with cadmium ions. These reactions involve the formation of stable complexes between the ionophore and cadmium ions, which can be detected and measured using ion-selective electrodes.
Common Reagents and Conditions
The complexation reactions of this compound with cadmium ions are typically carried out in aqueous or organic solvents. Common reagents used in these reactions include cadmium salts such as cadmium chloride or cadmium sulfate. The reactions are usually conducted at room temperature and neutral pH to ensure optimal complex formation.
Major Products Formed
The major products formed from the reactions of this compound with cadmium ions are cadmium-ionophore complexes. These complexes are highly stable and can be detected using ion-selective electrodes, making them useful for analytical applications.
Applications De Recherche Scientifique
Cadmium ionophore I has a wide range of scientific research applications, including:
Chemistry: Used in the development of ion-selective electrodes for the detection and quantification of cadmium ions in various samples, including environmental and industrial samples.
Biology: Employed in studies involving the transport and regulation of cadmium ions in biological systems. It helps in understanding the role of cadmium ions in cellular processes and their impact on health.
Medicine: Used in research related to the toxicological effects of cadmium ions on human health. It aids in the development of diagnostic tools for detecting cadmium exposure and its associated health risks.
Industry: Utilized in the monitoring of cadmium levels in industrial processes and waste streams. It helps in ensuring compliance with environmental regulations and standards.
Mécanisme D'action
Cadmium ionophore I exerts its effects by selectively binding to cadmium ions and forming stable complexes. The ionophore has a high affinity for cadmium ions, which allows it to effectively capture and transport these ions across membranes. The molecular targets of this compound include cadmium ions present in various samples, and the pathways involved in its mechanism of action are related to the complexation and transport of cadmium ions.
Comparaison Avec Des Composés Similaires
Cadmium ionophore I is unique in its high selectivity and affinity for cadmium ions. Similar compounds include:
Lead ionophore IV: Selective for lead ions and used in the development of lead-selective electrodes.
Copper (II) ionophore I: Selective for copper ions and used in copper-selective electrodes.
Nitrate ionophore VI: Selective for nitrate ions and used in nitrate-selective electrodes.
Compared to these similar compounds, this compound stands out due to its exceptional selectivity for cadmium ions, making it a valuable tool in analytical and environmental applications.
Propriétés
IUPAC Name |
N,N-dibutyl-2-[2-[2-(dibutylamino)-2-sulfanylideneethoxy]ethoxy]ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2O2S2/c1-5-9-13-23(14-10-6-2)21(27)19-25-17-18-26-20-22(28)24(15-11-7-3)16-12-8-4/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWPVGBRWCCVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)COCCOCC(=S)N(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346830 | |
| Record name | Cadmium ionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73487-00-0 | |
| Record name | Cadmium ionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



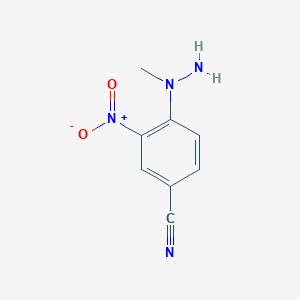
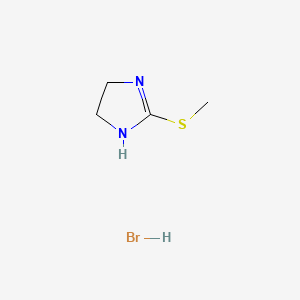

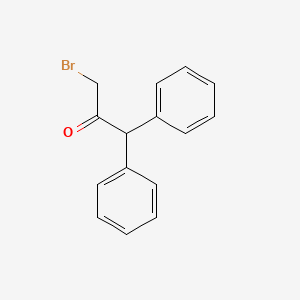
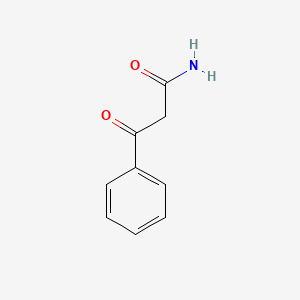
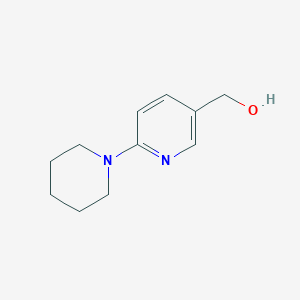
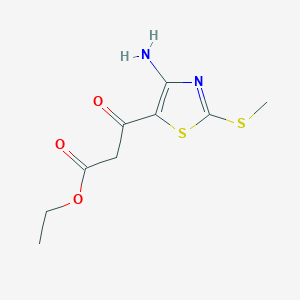
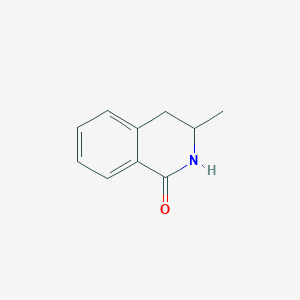
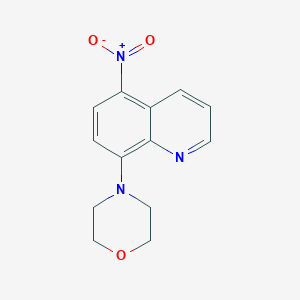
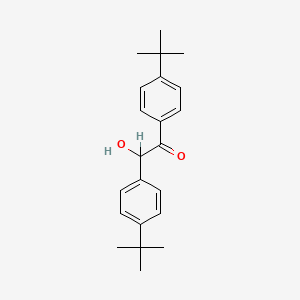
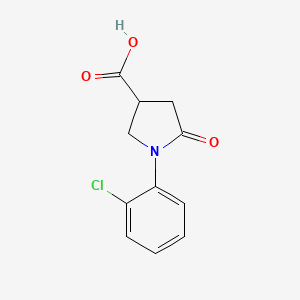
![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)
